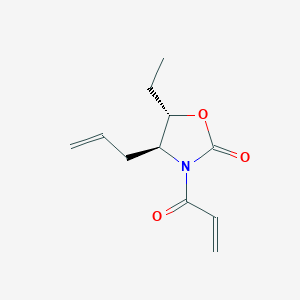
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Acryloyl Group: The acryloyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Allylation and Ethylation: The allyl and ethyl groups can be introduced through alkylation reactions using allyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acryloyl group can be reduced to form a saturated oxazolidinone derivative.
Substitution: The allyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, iodine) and strong bases (e.g., sodium hydride).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the reagents used.
科学的研究の応用
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one in asymmetric synthesis involves its ability to induce chirality in target molecules through steric and electronic interactions. The molecular targets and pathways involved include:
Steric Hindrance: The bulky groups attached to the oxazolidinone ring create a chiral environment that influences the outcome of reactions.
Electronic Effects: The electron-withdrawing and electron-donating groups on the molecule can stabilize or destabilize reaction intermediates, affecting the reaction pathway.
類似化合物との比較
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid:
(4S,5S)-1,2-Dithiane-4,5-diol: A chiral compound used in the study of enzyme-catalyzed reactions.
Uniqueness
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is unique due to its combination of an acryloyl group, an allyl group, and an ethyl group attached to an oxazolidinone ring. This unique structure provides distinct steric and electronic properties that make it particularly useful in asymmetric synthesis.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(4S,5S)-5-ethyl-3-prop-2-enoyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-4-7-8-9(5-2)15-11(14)12(8)10(13)6-3/h4,6,8-9H,1,3,5,7H2,2H3/t8-,9-/m0/s1 |
InChIキー |
UGCHLUWWWVTPMC-IUCAKERBSA-N |
異性体SMILES |
CC[C@H]1[C@@H](N(C(=O)O1)C(=O)C=C)CC=C |
正規SMILES |
CCC1C(N(C(=O)O1)C(=O)C=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
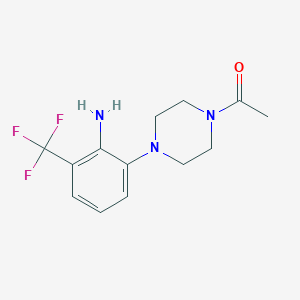
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
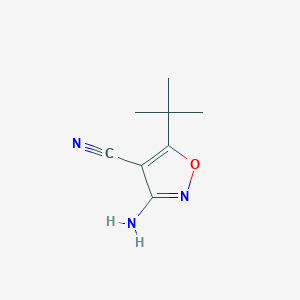
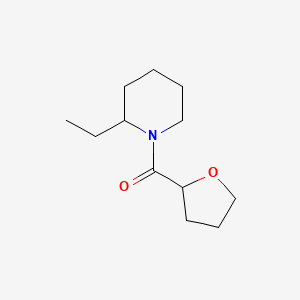

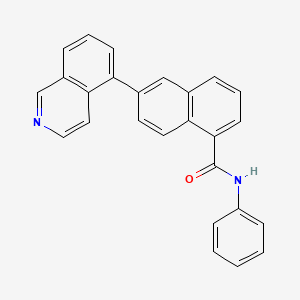

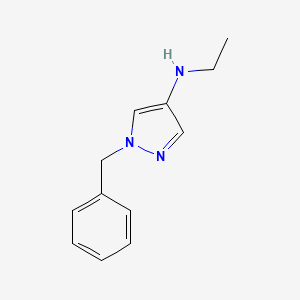
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)
